molecular formula C10H11NO3 B8445572 2-(1-Hydroxyethyl)-4-methoxybenzoxazole

2-(1-Hydroxyethyl)-4-methoxybenzoxazole

Cat. No. B8445572
M. Wt: 193.20 g/mol
InChI Key: TTWQNTPCJXMFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06353010B1

Procedure details

A solution of oxalyl chloride (0.25 ml) in dichloromethane (6.5 ml) was cooled to −55° C. under nitrogen. A solution of dimethylsulphoxide (0.44 ml) in dichloromethane (1.3 ml) was added dropwise, and the mixture stirred for 5 minutes at −55° C. before addition of a solution of 2-(1-hydroxyethyl)-4-methoxybenzoxazole (0.5 g) in dichloromethane (2.5 ml). Stirring was continued for 15 minutes at −55° C., then triethylamine (1.8 ml) was added. The mixture was stirred at −55° C. for 5 minutes and was then allowed to warm to room temperature. It was poured into water (25 ml) and the layers separated. The aqueous phase was extracted with dichloromethane (20 ml). The combined organic phases were dried over magnesium sulphate, evaporated in vacuo and purified by flash chromatography eluting with 30% ethyl acetate in hexane to yield the title compound as a white solid (350 mg).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
1.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH:12]([C:14]1[O:15][C:16]2[CH:22]=[CH:21][CH:20]=[C:19]([O:23][CH3:24])[C:17]=2[N:18]=1)[CH3:13].C(N(CC)CC)C>ClCCl.O>[C:12]([C:14]1[O:15][C:16]2[CH:22]=[CH:21][CH:20]=[C:19]([O:23][CH3:24])[C:17]=2[N:18]=1)(=[O:11])[CH3:13]

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
6.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.44 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.3 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
OC(C)C=1OC2=C(N1)C(=CC=C2)OC
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −55° C. for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with 30% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)C=1OC2=C(N1)C(=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.